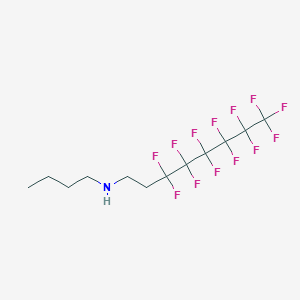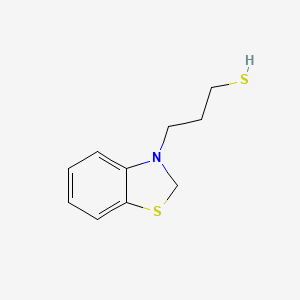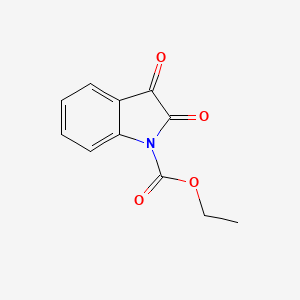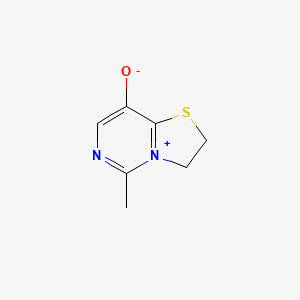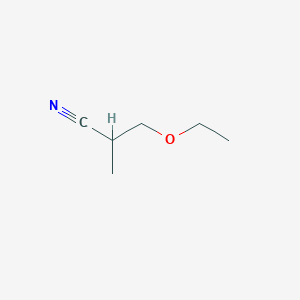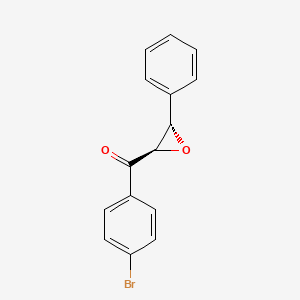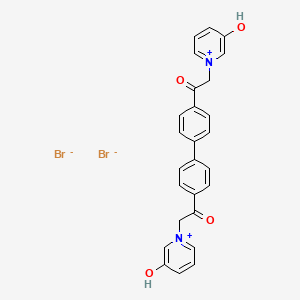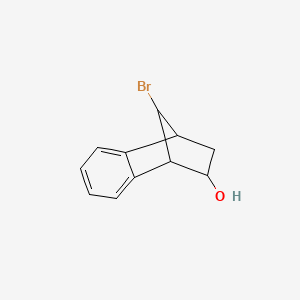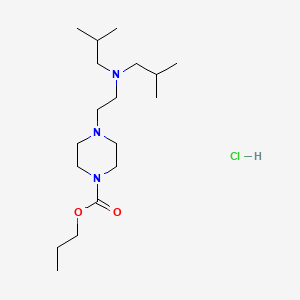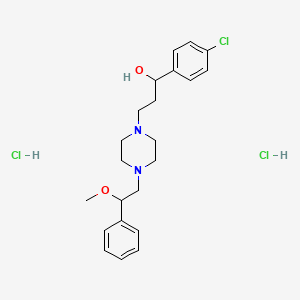
alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride typically involves multi-step organic reactions. The starting materials often include p-chlorophenyl compounds and beta-methoxyphenethyl derivatives, which undergo a series of reactions such as alkylation, reduction, and cyclization to form the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(p-Chlorophenyl)-4-(beta-hydroxyphenethyl)-1-piperazinepropanol
- Alpha-(p-Chlorophenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol
Uniqueness
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride is unique due to its specific functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
27588-47-2 |
|---|---|
Fórmula molecular |
C22H31Cl3N2O2 |
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H29ClN2O2.2ClH/c1-27-22(19-5-3-2-4-6-19)17-25-15-13-24(14-16-25)12-11-21(26)18-7-9-20(23)10-8-18;;/h2-10,21-22,26H,11-17H2,1H3;2*1H |
Clave InChI |
JPGWYOJBMMBLFX-UHFFFAOYSA-N |
SMILES canónico |
COC(CN1CCN(CC1)CCC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


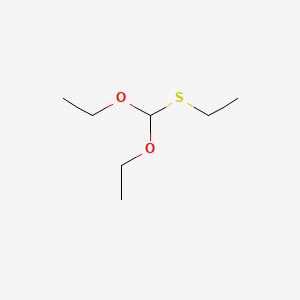
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
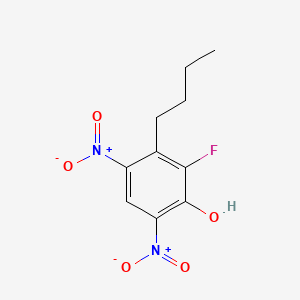
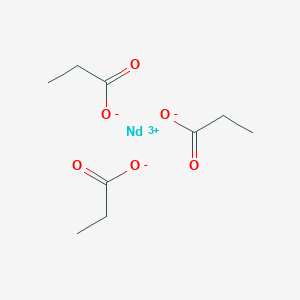
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
